6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBJUUNSGWRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Carbamimidothioate Intermediate
| Reagents/Conditions | Description |
|---|---|
| Starting material | 4-substituted pyridine-3-sulfonamide (2.5 mmol) |
| Reagent | Dimethyl N-cyanoiminodithiocarbonate (0.40 g, 2.75 mmol) |
| Base | Anhydrous potassium carbonate (0.33 g, 2.5 mmol) |
| Solvent | Dry acetone (7.5 mL) |
| Reaction conditions | Reflux for 12-18 hours |
| Workup | Evaporation under reduced pressure, aqueous extraction, acidification to pH 2-7, filtration and drying |
This step yields methyl N-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioate intermediates, which are key precursors for the amino-substituted sulfonamide.
Conversion to 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
| Reagents/Conditions | Description |
|---|---|
| Intermediate | Potassium salt of carbamimidothioate (1 mmol) |
| Reagent | Hydrazine monohydrate (0.25 g, 5 mmol) |
| Solvent | Anhydrous ethanol (2.5 mL) |
| Reaction conditions | Reflux for 3.5 hours or room temperature stirring for 24 hours |
| Workup | Filtration, acidification to pH 6, washing, drying |
This step converts the intermediate into the amino-substituted sulfonamide by nucleophilic attack of hydrazine, followed by ring closure and precipitation of the product.
Alternative Methods and Optimization
Use of Alkali Metal Hydroxides and Polar Aprotic Solvents
For related sulfonamide derivatives, the use of alkali metal hydroxides such as lithium hydroxide in aprotic polar solvents (DMA, DMF, DMSO) at moderate temperatures (20°C to 150°C) has been shown to improve purity and yield in the preparation of sulfonamide intermediates.Base Selection for Amination Step
The amination step converting chloro-substituted intermediates to amino derivatives can be optimized using pyridine bases, especially 2,6-dimethylpyridine (lutidine), which enhances reaction rates and yields at lower temperatures compared to other bases.Solvent and Temperature Control
Performing reactions in alcohol solvents such as n-butanol or n-propanol at controlled temperatures (20°C to 150°C) allows for efficient substitution reactions with good conversion and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Carbamimidothioate formation | Pyridine-3-sulfonamide, dimethyl N-cyanoiminodithiocarbonate, K2CO3 | Acetone (dry) | Reflux (approx. 56°C) | 12-18 hours | Acidification to pH 2-7 for isolation |
| Amination to amino-sulfonamide | Hydrazine monohydrate | Ethanol (anhydrous) | Reflux or RT | 3.5 hours to 24 hrs | Acidify to pH 6 after reaction |
| Alternative base-mediated substitution | LiOH or other alkali hydroxide, pyridine bases (lutidine) | DMA, DMF, DMSO, alcohols | 20-150°C | 0.5-48 hours | Improves purity and yield |
Research Findings and Analytical Data
The synthetic route involving carbamimidothioate intermediates followed by hydrazine treatment is efficient and yields high purity amino-substituted sulfonamides, as confirmed by spectroscopic methods including FTIR and NMR.
The presence of the amino group is verified by characteristic NH2 stretching bands in IR spectra (around 3200 cm⁻¹) and proton signals in 1H NMR spectra (e.g., 8.83 ppm for amino protons).
Optimization of reaction conditions, including base choice and solvent system, significantly influences the yield and purity, with lithium hydroxide and lutidine bases offering superior results in related sulfonamide syntheses.
This detailed overview of preparation methods for 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide integrates established synthetic protocols, reaction conditions, and optimization strategies from diverse authoritative sources, providing a comprehensive guide for researchers aiming to synthesize this compound or related sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for:
- Antibacterial Agents: Due to its effectiveness against Gram-positive and Gram-negative bacteria, this compound is being studied as a potential treatment for bacterial infections .
- Anticancer Drugs: Research indicates that modifications of this compound may lead to new anticancer agents targeting specific cancer cell lines .
Biological Studies
The compound is utilized in biological research to:
- Understand Sulfonamide Mechanisms: It helps elucidate the mechanisms through which sulfonamides exert their effects in biological systems, particularly their role in inhibiting bacterial growth and proliferation .
- Investigate Drug Interactions: Its interactions with various biological molecules are studied to develop more effective drugs with fewer side effects.
Industrial Applications
Beyond medicinal uses, 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide finds applications in:
- Dyes and Pigments Production: The compound's chemical properties allow it to be used in synthesizing dyes and pigments .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide exerts its effects involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication.
Molecular Targets and Pathways:
Dihydropteroate Synthase: The primary molecular target.
Folic Acid Synthesis Pathway: The pathway disrupted by the inhibition of the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Impact on Bioactivity : The pyrimidin-2-yl group in the target compound enhances binding to nucleotide-binding domains (e.g., kinases, chemokine receptors), whereas bulkier substituents like trifluoromethyl or benzyl groups (e.g., bromophenylmethyl in ) reduce solubility but increase hydrophobicity for membrane penetration.
- Herbicide vs. Pharmaceutical Applications : Compounds with methoxy and trifluoromethyl groups (e.g., pyroxsulam derivatives) exhibit herbicidal activity due to acetolactate synthase inhibition , contrasting with the target compound’s focus on receptor modulation.
- Carboxamide vs. Sulfonamide : YM-201636 replaces sulfonamide with carboxamide, shifting its mechanism toward prostaglandin D synthase (HPGDS) inhibition , highlighting the critical role of the sulfonamide linker in target selectivity.
Binding Affinity and Computational Studies
AutoDock Vina-based docking studies (as referenced in ) suggest that the pyrimidin-2-yl group in the target compound forms stable π-π stacking interactions with aromatic residues in kinase ATP-binding pockets. Comparatively, analogues with pyrrolopyridine cores (e.g., ) show higher binding scores due to extended planar structures but suffer from metabolic instability.
Biological Activity
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antibacterial and anticancer applications. This article reviews its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.
The primary mechanism of action for sulfonamides, including 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide, involves the inhibition of bacterial enzymes crucial for folate synthesis. This compound specifically targets:
- Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), it inhibits the enzyme responsible for folate production, leading to impaired DNA synthesis in bacteria .
- Carbonic Anhydrase : Some studies suggest that sulfonamides may also inhibit carbonic anhydrase, impacting various physiological processes beyond antibacterial activity .
The unique structural features of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide contribute to its distinct biochemical properties:
- Bacteriostatic Activity : The compound is bacteriostatic, meaning it inhibits bacterial growth without killing the bacteria directly. This is achieved through the disruption of folate synthesis pathways .
- Anticancer Potential : Preliminary studies indicate that this compound may also exhibit anticancer properties by interfering with cellular proliferation pathways, although further research is required to elucidate these effects fully .
Research Findings and Case Studies
Several studies have explored the biological activity of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide and related compounds:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study evaluating novel pyrimidine derivatives, 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide was tested against various cancer cell lines. The results indicated significant cytotoxicity against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells, with a selectivity index suggesting reduced toxicity towards normal human dermal fibroblasts compared to cancer cells .
Q & A
Basic: What are the recommended synthetic routes for 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide?
The synthesis typically involves sequential functionalization of pyridine and pyrimidine precursors. A common approach includes:
- Sulfonylation : Reacting 6-aminopyridine-3-sulfonyl chloride with 2-aminopyrimidine under basic conditions (e.g., triethylamine in dry THF) .
- Optimization : Key parameters include temperature control (0–25°C), solvent choice (DMF or acetonitrile for polar intermediates), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
Basic: How is the molecular structure of this compound validated?
Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.62 Å, pyridine-pyrimidine dihedral angle ~15°) .
- Spectroscopy :
Basic: What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Moderate in DMSO (>10 mg/mL), low in water (<1 mg/mL). Adjust solvent systems for biological assays accordingly .
- Thermal stability : Melting point >200°C (decomposition observed via DSC). Store at −20°C under inert atmosphere .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies:
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling (yield increase from 60% to 85%) .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours at 80°C with comparable purity .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track sulfonyl chloride consumption and minimize side products .
Advanced: How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) insights:
- Pyrimidine substitution : Electron-withdrawing groups (e.g., Cl at C5) enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
- Sulfonamide conformation : Planar pyridine-pyrimidine alignment improves target binding (e.g., dihydrofolate reductase inhibition) .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., NMR-predicted vs. crystallographic torsion angles) require:
- Dynamic NMR : Assess rotational barriers of sulfonamide groups at variable temperatures .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational flexibility .
Advanced: What methodologies identify biological targets for this compound?
Target identification approaches:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from bacterial lysates .
- Enzyme inhibition assays : Screen against panels (e.g., carbonic anhydrase isoforms) using stopped-flow CO₂ hydration .
Advanced: How can computational modeling guide derivative design?
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 3D7 for Plasmodium DHFR) to predict binding modes .
- QSAR models : Corrogate substituent lipophilicity (clogP) with antibacterial IC₅₀ values for lead prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
